[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Overview
Description
3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol, also known as DFPM, is a small molecule that has been widely studied for its potential applications in scientific research. It is a member of the isoxazole family of compounds, which are known for their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. DFPM is a synthetic compound that has been developed to target specific biological pathways and has been used in various laboratory experiments.
Scientific Research Applications
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has been widely studied for its potential applications in scientific research. It has been used in various laboratory experiments to study the effects of small molecules on biological pathways. For example, it has been used to study the effects of small molecules on gene expression, protein-protein interactions, and signal transduction pathways. It has also been used to investigate the effects of small molecules on cell proliferation, apoptosis, and cell differentiation. Additionally, it has been used to study the effects of small molecules on the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is not yet fully understood. However, it is believed that it interacts with specific proteins in the cell and modulates their activity. It is also believed to interact with DNA and RNA, which can affect gene expression and other biological processes. Additionally, it is believed to interact with enzymes, which can affect the activity of other molecules in the cell.
Biochemical And Physiological Effects
The biochemical and physiological effects of [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have anti-oxidant and anti-apoptotic effects. Additionally, it has been shown to modulate the activity of various proteins and enzymes, which can affect cell proliferation, apoptosis, and cell differentiation.
Advantages And Limitations For Lab Experiments
The major advantage of using [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in laboratory experiments is its low cost and easy availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it can be toxic at high concentrations. Additionally, it can interact with other molecules in the cell, which can affect the results of the experiment.
Future Directions
Despite its potential applications in scientific research, there is still much to be learned about [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol. In the future, more research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research should be conducted to investigate its potential applications in drug development and therapy. Additionally, further research should be conducted to investigate its interactions with other molecules in the cell, which can affect the results of the experiment. Finally, further research should be conducted to investigate its potential toxicity at high concentrations.
properties
IUPAC Name |
[3-(2,5-difluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGQOYXDRMVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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